molecular formula C20H19ClN2O5 B4594871 3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B4594871
M. Wt: 402.8 g/mol
InChI Key: YAIMXFCGJVPIMJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a chlorophenyl group, a methyl group, and a trimethoxyphenyl group within an oxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with an appropriate amine and a carboxylic acid derivative can lead to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-11-17(18(23-28-11)13-7-5-6-8-14(13)21)20(24)22-12-9-15(25-2)19(27-4)16(10-12)26-3/h5-10H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIMXFCGJVPIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide

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